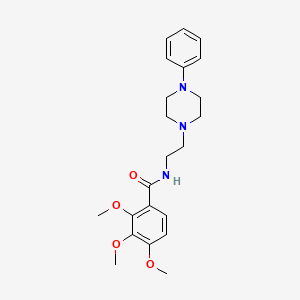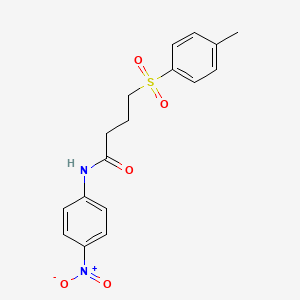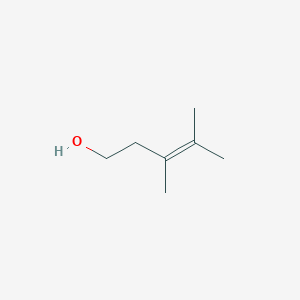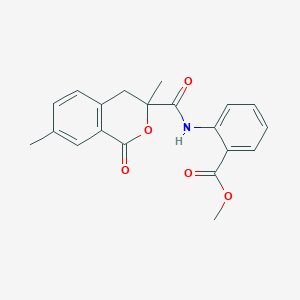
N-(4-bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea (NBPQT) is a synthetic compound with potential applications in scientific research. It is an organic compound containing a thiourea group and a quinoxaline ring, and is derived from the reaction of 4-bromo-2-fluorophenol and 6-quinoxalinol. NBPQT has been found to have a wide range of applications in scientific research, including in the study of biochemical and physiological effects, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Molecular Structures and Recyclization
Research indicates that derivatives related to quinoxaline, such as bis-3-(α-bromoethyl)quinoxalin-2-ones, react with thiourea to form bis-spirothiazoloquinoxalines. These compounds, upon treatment with acetic anhydride, convert to podands with terminal thiazoloannulated quinoxaline fragments. X-ray data suggest potential for forming clathrate structures with solvate molecules, highlighting their structural complexity and potential applications in molecular engineering and design (Mamedov et al., 2007).
Chemosensors for Anion Detection
A study on the anion sensing properties of new colorimetric chemosensors based on thiourea and urea moieties has shown selective detection of fluoride ions. These sensors, upon interaction with fluoride, exhibit significant color changes, demonstrating their potential in environmental monitoring and analytical chemistry (Kim et al., 2012).
Catalytic Activities
Thiourea catalysts have been designed to activate organoboronic acids, facilitating enantioselective Petasis transformations of quinolines at low temperatures. This showcases the compound's utility in catalyzing reactions that require precise stereocontrol, relevant in the synthesis of pharmaceuticals and fine chemicals (Yamaoka et al., 2007).
Metal Complexes and Biological Applications
The synthesis of metal complexes involving O and S donor ligands, including thiourea derivatives, has been explored for their potential as antibacterial and antifungal agents. Such research underscores the compound's significance in developing new therapeutics and understanding metal-ligand interactions in biological systems (Shakoor & Asghar, 2021).
Fluorescence Sensing of Heavy Metals
Quinoline-thiourea conjugates have been synthesized and utilized as fluorescence sensors for mercury ion detection. This application is crucial in environmental and health-related fields, offering sensitive and selective methods for detecting hazardous metals in various matrices (Feng et al., 2013).
Eigenschaften
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-quinoxalin-6-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN4S/c16-9-1-3-12(11(17)7-9)21-15(22)20-10-2-4-13-14(8-10)19-6-5-18-13/h1-8H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRIKPBLBKGIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1NC(=S)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2862713.png)
![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2862714.png)
![6-Methoxy-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2862715.png)
![(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2862716.png)
![3-Fluoropropyl 4-[4-(2-pyridinyl)-2-pyrimidinyl]phenyl ether](/img/structure/B2862717.png)


![Cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2862723.png)


![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide](/img/structure/B2862727.png)


